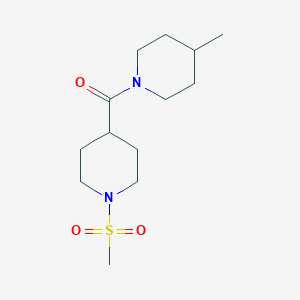
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide, also known as PBT2, is a small molecule drug that has been extensively studied for its potential therapeutic applications. PBT2 is a metal protein attenuating compound that has been shown to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide is thought to involve its ability to bind to and remove excess metal ions, particularly copper and zinc, from the brain. These metal ions have been shown to play a role in the development of neurodegenerative diseases by promoting the formation of toxic protein aggregates. By removing these metal ions, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide may help to prevent the formation of these toxic aggregates and reduce the damage to brain cells.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to remove excess metal ions from the brain, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has been shown to improve synaptic function, reduce inflammation, and promote neuronal survival. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide for lab experiments is its ability to cross the blood-brain barrier, which allows it to target the brain directly. However, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide is a relatively new drug and there is still much that is unknown about its long-term effects and potential side effects. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide is a small molecule drug and may not be suitable for all types of research.
未来方向
There are many potential future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide. One area of interest is the development of new formulations of the drug that can be targeted to specific regions of the brain. Another area of interest is the use of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research to determine the long-term safety and efficacy of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide in humans.
合成方法
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with propylamine and butyric anhydride in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
科学研究应用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has been studied extensively for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In Alzheimer's disease, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has been shown to reduce the levels of toxic beta-amyloid plaques in the brain, which are believed to be a key contributor to the development of the disease. In Huntington's disease, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has been shown to reduce the accumulation of mutant huntingtin protein, which is the underlying cause of the disease. In Parkinson's disease, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbutyramide has been shown to improve motor function and reduce the levels of toxic alpha-synuclein protein in the brain.
属性
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-4-6-17(21)20(9-5-2)12-14-10-13-11-15(23-3)7-8-16(13)19-18(14)22/h7-8,10-11H,4-6,9,12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLPYKHKOJLQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCC)CC1=CC2=C(C=CC(=C2)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)








![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7711354.png)


